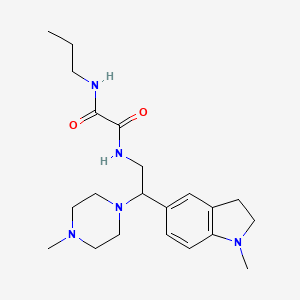

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h5-6,14,19H,4,7-13,15H2,1-3H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJSLPOXJKLQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound with notable biological activities, primarily attributed to its complex molecular structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C26H35N5O2

Molecular Weight: 449.599 g/mol

CAS Number: 922557-86-6

The compound features an oxalamide structure, which is significant for its interaction with biological systems. The presence of the indoline and piperazine moieties suggests potential activity in various biological pathways, particularly in neuropharmacology.

Research indicates that compounds similar to this compound may interact with several neurotransmitter systems, including serotonin (5-HT) receptors. For instance, studies have shown that piperazine derivatives can serve as agonists or antagonists for various serotonin receptors, which are crucial for mood regulation and cognitive functions .

Potential Mechanisms:

- Serotonin Receptor Modulation: The structural components suggest a possible interaction with 5-HT receptors, influencing neurotransmission.

- Cyclic AMP Pathway: Compounds that modulate cAMP levels can affect numerous cellular processes, including gene expression and metabolic pathways.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary findings suggest that similar compounds exhibit significant bioactivity in models of depression and anxiety, indicating potential therapeutic applications in mental health disorders .

Case Studies

| Study | Findings |

|---|---|

| Study on Piperazine Derivatives | Demonstrated agonistic activity at serotonin receptors with implications for mood disorders. |

| Antiproliferative Activity | Indicated that oxalamide derivatives inhibit cancer cell proliferation through apoptosis pathways. |

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in treating neurological disorders and cancer. Further research is essential to elucidate its precise mechanisms of action, optimize its pharmacological profile, and explore its therapeutic potential.

Future studies should focus on:

- Detailed Mechanistic Studies: Understanding the specific interactions with neurotransmitter systems.

- Clinical Trials: Evaluating efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) Analysis: Optimizing the compound's structure for improved biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide?

- Methodology : The synthesis involves multi-step organic reactions, including coupling of oxalamide precursors with functionalized indoline and piperazine derivatives. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) and activators (e.g., HOBt) to facilitate coupling .

- Purification : Normal-phase chromatography with gradient elution (e.g., dichloromethane to ethyl acetate) is critical for isolating intermediates. Final purification may require reverse-phase HPLC to achieve >95% purity .

- Challenges : Impurities from incomplete coupling or side reactions necessitate rigorous analytical validation via LC-MS .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement .

- NMR spectroscopy : Assign signals for key groups (e.g., indoline CH₃ at ~δ 2.8–3.1 ppm, piperazine N-CH₃ at δ 2.3–2.5 ppm) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., PubChem data) to confirm stereochemistry .

Q. What physicochemical properties are essential for preclinical studies, and how are they determined?

- Key Properties :

- Solubility : Assessed via shake-flask method in buffers (pH 1–7.4) .

- Stability : Tested under accelerated conditions (40°C/75% RH) with HPLC monitoring .

- Analytical Tools : DSC for melting point determination; LogP calculated via octanol-water partitioning .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Approach :

- Structural modifications : Replace the 4-methylpiperazine with morpholine or pyrrolidine to assess receptor affinity changes .

- Assays : Use in vitro models (e.g., cancer cell lines) to correlate substitutions with IC₅₀ shifts. For example, replacing propyl with fluorinated alkyl chains may enhance membrane permeability .

- Data Analysis : Multivariate regression to identify critical pharmacophores .

Q. What experimental strategies are used to investigate its pharmacological mechanisms (e.g., receptor targeting)?

- Binding Assays :

- Radioligand displacement (e.g., [³H]-CP55,940 for cannabinoid receptors) .

- Surface plasmon resonance (SPR) to measure KD values for kinase targets .

- Pathway Analysis : RNA-seq profiling of treated cells to map downstream signaling (e.g., apoptosis markers) .

Q. How can contradictory bioactivity data across studies be resolved?

- Root Causes : Variability in assay conditions (e.g., serum concentration) or compound purity .

- Resolution :

- Re-analytical validation : Use high-resolution mass spectrometry (HRMS) to confirm batch-to-batch consistency .

- Standardized protocols : Adopt CLSI guidelines for cell-based assays to minimize inter-lab variability .

Q. What strategies improve its stability and bioavailability in preclinical models?

- Formulation : Co-solvent systems (e.g., PEG 400/water) to enhance solubility .

- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) at the oxalamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.